molecular formula C9H9BrO3 B3039702 Methyl 2-(4-bromophenyl)-2-hydroxyacetate CAS No. 127709-20-0

Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Cat. No.: B3039702
CAS No.: 127709-20-0
M. Wt: 245.07 g/mol
InChI Key: RRQIRYOPPDMWPF-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and a hydroxyl group is attached to the alpha carbon of the ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate typically involves the esterification of 4-bromophenylacetic acid followed by hydroxylation. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with methanol in the presence of sulfuric acid to form the methyl ester . The hydroxylation step can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-bromophenyl)-2-hydroxyacetate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium thiolate in ethanol under reflux.

Major Products Formed:

    Oxidation: Methyl 2-(4-bromophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(4-bromophenyl)-2-hydroxyethanol.

    Substitution: Methyl 2-(4-aminophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Comparison with Similar Compounds

    Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(4-fluorophenyl)-2-hydroxyacetate: Contains a fluorine atom instead of bromine.

    Methyl 2-(4-iodophenyl)-2-hydroxyacetate: Contains an iodine atom instead of bromine.

Uniqueness: Methyl 2-(4-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The bromine atom also affects the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQIRYOPPDMWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296766
Record name Methyl 4-bromo-α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127709-20-0
Record name Methyl 4-bromo-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127709-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 g (87 mmol) of (±)-4-bromo-α-hydroxyphenylacetic acid, 200 ml of methanol and 2 ml of concentrated sulfuric acid was stirred for 3 hours at room temperature. To the mixture 50 ml of water was added. After the solution was extracted with ethyl acetate, the organic extract was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and it was dried on anhydrous magnesium sulfate. After removing the solvent, the residue was purified by chromatography (elution with toluene:ethyl acetate (2:1)), and 19.5 g of (±)-methyl 4-bromo-α-hydroxyphenylacetate was obtained (yield: 92%).
Quantity
20 g
Type
reactant
Reaction Step One
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200 mL
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reactant
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Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrogen chloride (4 M in 1,4-dioxane) (3 mL, 18 mmol) was added to an ambient temperature solution of 4-bromomandelic acid (5 g, 21.6 mmol) in methanol (50 mL). After stirring at ambient temperature overnight, the reaction mixture was concentrated in vacuo to afford methyl (4-bromophenyl)(hydroxy)acetate which was used in the subsequent step without further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of trimethylsilyldiazomethane in hexane (2 M, 1.4 mL, 2.8 mmol) was added to a solution of 4-bromo-phenyl-hydroxy-acetic acid (506 mg, 2.19 mmol) in benzene (2.1 mL)-methanol (1.0 mL) under cooling with ice, and the mixture was stirred at room temperature for five minutes. The reaction mixture was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=3/1) to give the title compound (500 mg, 93%).
Quantity
0 (± 1) mol
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reactant
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1.4 mL
Type
reactant
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Quantity
506 mg
Type
reactant
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1 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

To a solution of 2-(4-bromophenyl)-2-hydroxyacetic acid (5.0 g, 22 mmol) in MeOH (10 mL) was added 2,2-dimethoxypropane (3.4 g, 33 mmol) and 4-methylbenzene-1-sulfonic acid (2.0 mg, 0.010 mmol). The resulting solution was stirred overnight at 55° C. and allowed to cool to rt. The resulting mixture was concentrated under reduced pressure and poured into water (100 mL). The solids were collected by filtration and washed with hexanes (2×20 mL) to obtain compound 50a as a gray solid. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.54-7.51 (m, 2H), 7.35-7.28 (m, 2H), 5.18-5.16 (m, 1H), 3.793 (s, 3H), 3.51-3.49 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

4-Bromomandelic acid, with sulfuric acid added thereto, is reacted in methanol, to give methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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